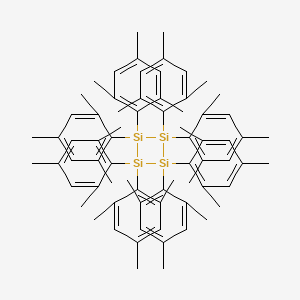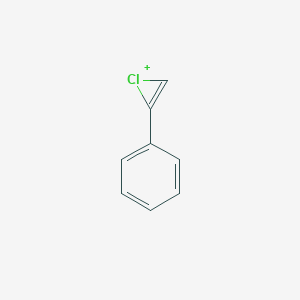
Octakis(2,4,6-trimethylphenyl)tetrasiletane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3,4,4-Octamesityltetrasiletane is a silicon-based compound characterized by its unique structure, where silicon atoms are bonded to mesityl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4-Octamesityltetrasiletane typically involves the reaction of mesityl-substituted silanes with silicon tetrachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further reactions and purification steps.
Industrial Production Methods
Industrial production of 1,1,2,2,3,3,4,4-Octamesityltetrasiletane may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3,4,4-Octamesityltetrasiletane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.
Substitution: Mesityl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols or siloxanes, while reduction can produce silanes. Substitution reactions can result in a variety of functionalized silicon compounds.
Scientific Research Applications
1,1,2,2,3,3,4,4-Octamesityltetrasiletane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4-Octamesityltetrasiletane involves its interaction with various molecular targets. The mesityl groups provide steric hindrance, which can influence the reactivity and stability of the compound. The silicon atoms can form bonds with other elements, facilitating the formation of complex structures. The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Tetramethylsilane: A simpler silicon compound with methyl groups instead of mesityl groups.
Hexamethyldisilane: Contains two silicon atoms bonded to methyl groups.
Octamethylcyclotetrasiloxane: A cyclic compound with silicon and oxygen atoms.
Uniqueness
1,1,2,2,3,3,4,4-Octamesityltetrasiletane is unique due to the presence of mesityl groups, which provide significant steric hindrance and influence its chemical properties. This makes it distinct from other silicon compounds, which may have simpler alkyl or aryl groups.
Properties
CAS No. |
918424-77-8 |
|---|---|
Molecular Formula |
C72H88Si4 |
Molecular Weight |
1065.8 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4-octakis(2,4,6-trimethylphenyl)tetrasiletane |
InChI |
InChI=1S/C72H88Si4/c1-41-25-49(9)65(50(10)26-41)73(66-51(11)27-42(2)28-52(66)12)74(67-53(13)29-43(3)30-54(67)14,68-55(15)31-44(4)32-56(68)16)76(71-61(21)37-47(7)38-62(71)22,72-63(23)39-48(8)40-64(72)24)75(73,69-57(17)33-45(5)34-58(69)18)70-59(19)35-46(6)36-60(70)20/h25-40H,1-24H3 |
InChI Key |
ZVFLVIQWPHFMFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Si]2([Si]([Si]([Si]2(C3=C(C=C(C=C3C)C)C)C4=C(C=C(C=C4C)C)C)(C5=C(C=C(C=C5C)C)C)C6=C(C=C(C=C6C)C)C)(C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C9=C(C=C(C=C9C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(3-Chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14187709.png)



![2-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl selenocyanate](/img/structure/B14187728.png)
amino}ethan-1-ol](/img/structure/B14187736.png)
![3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14187741.png)
![5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B14187748.png)
![[Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol](/img/structure/B14187750.png)


